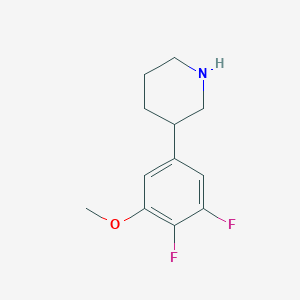
2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid is a complex organic compound characterized by the presence of formamido, trimethylsilyl, and benzylthio groups attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid typically involves multi-step organic reactions. One common approach is the formation of the butanoic acid backbone followed by the introduction of the formamido and benzylthio groups. The trimethylsilyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Formamido-4-((2-(trimethylsilyl)benzyl)thio)butanoic acid include other formamido and benzylthio derivatives, as well as compounds with trimethylsilyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased reactivity, stability, and specificity in its interactions.
Eigenschaften
Molekularformel |
C15H23NO3SSi |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
2-formamido-4-[(2-trimethylsilylphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H23NO3SSi/c1-21(2,3)14-7-5-4-6-12(14)10-20-9-8-13(15(18)19)16-11-17/h4-7,11,13H,8-10H2,1-3H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
IPVCMUUWZKLYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1CSCCC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


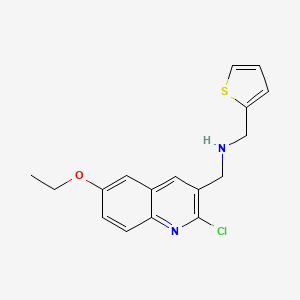
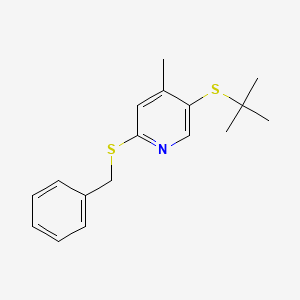

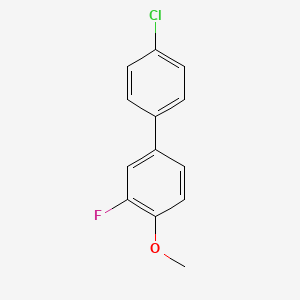

![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)
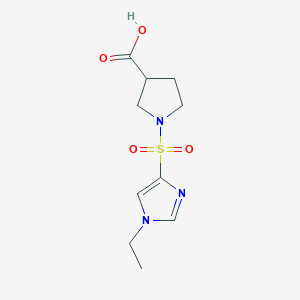
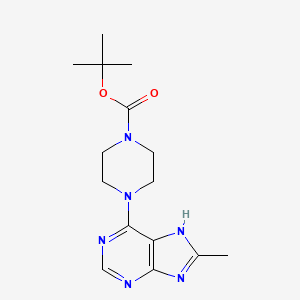
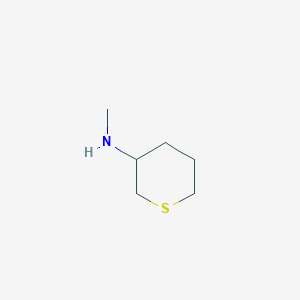
![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)
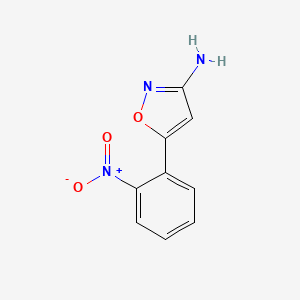
![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)

